Bidentate Zinc Binding of the 5-Chloro-2-Hydroxybenzamide Core
The 5-chloro-2-hydroxy substitution pattern on the benzamide core of CAS 634185-32-3 provides a bidentate Zn²⁺-chelating motif (via the hydroxyl and carbonyl groups) that is electronically modulated by the electron-withdrawing chlorine at the 5-position. This is a critical pharmacophoric feature, distinct from the unsubstituted benzamide core found in the class I HDAC inhibitor MS-275 (entinostat), which lacks the 2-hydroxy group and relies solely on the aniline nitrogen for zinc coordination [1][2]. The precise positioning of the 5-chloro substituent tunes the acidity and metal-binding affinity of the salicylamide unit, a parameter that directly influences target residence time.
| Evidence Dimension | Zinc-Binding Group (ZBG) Architecture |
|---|---|
| Target Compound Data | 5-chloro-2-hydroxybenzamide core (bidentate chelator with electron-withdrawing modulation) |
| Comparator Or Baseline | MS-275 (entinostat): unsubstituted benzamide core (monodentate aniline-Zn²⁺ coordination). SAHA (vorinostat): hydroxamic acid ZBG (bidentate but distinct electronic profile). |
| Quantified Difference | Qualitative mechanistic distinction; binding affinity modulation not directly quantified for this exact compound. |
| Conditions | In silico pharmacophore modeling and enzyme inhibition assays (class-level HDAC inhibitor literature) |
Why This Matters
The ZBG type dictates enzyme isoform selectivity and off-target liability—purchasing a generic benzamide analog without the 5-chloro-2-hydroxy motif guarantees a fundamentally different metal-binding mode and, consequently, altered pharmacological profile.
- [1] Massa, S., Mai, A., Sbardella, G., Esposito, M., Ragno, R., Loidl, P., & Brosch, G. (2008). New pyrrole-based histone deacetylase inhibitors: Binding mode, enzyme- and cell-based investigations. Bioorganic & Medicinal Chemistry Letters, 18(17), 4688-4692. View Source
- [2] PubMed Health. (n.d.). MS-275 (Entinostat) Mechanism of Action Summary. National Library of Medicine. View Source
